

4-Morpholin-4-yl-4-oxo-butyric acid structure

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 4-Morpholin-4-yl-4-oxo-butyric acid |
| Cat. No.: | B1330129 |

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An In-Depth Technical Guide to **4-Morpholin-4-yl-4-oxo-butyric Acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

4-Morpholin-4-yl-4-oxo-butyric acid, also known as 3-morpholinocarbonylpropionic acid, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science.^[1] Its structure integrates a terminal carboxylic acid with a stable morpholine amide, providing two distinct points for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly as a linker and structural fragment in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document provides the foundational knowledge required to effectively utilize this versatile reagent in advanced scientific applications.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Chemical building blocks that offer multiple, orthogonally reactive functional groups are indispensable tools. **4-Morpholin-4-yl-4-oxo-butyric acid** emerges as a reagent of significant interest due to its unique combination of two key structural motifs.

The Role of the Morpholine Moiety in Drug Design

Morpholine is a saturated heterocycle widely incorporated into pharmaceutical agents to enhance their physicochemical properties. Its presence can increase aqueous solubility, improve metabolic stability by blocking sites of oxidation, and act as a hydrogen bond acceptor, thereby modulating a compound's interaction with biological targets. Its chemical stability and synthetic accessibility make it a favored substituent for optimizing drug candidates.

The Succinamic Acid Core: A Versatile Linker

The core of the molecule is a succinamic acid (a mono-amide of succinic acid), derived from the ring-opening of succinic anhydride.^[2] This structural unit provides a flexible four-carbon chain with a terminal carboxylic acid. This carboxylic acid serves as a crucial synthetic handle, enabling esterification, further amidation, or conjugation to other molecules, making it an ideal component for constructing linkers in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).^[3]

Physicochemical and Structural Characterization

A thorough understanding of a compound's properties is fundamental to its successful application.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions, but is also known by several synonyms in commercial and research contexts.^{[1][4]}

| Property | Value | Source |
|-------------------|---|---|
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| CAS Number | 67900-19-0 | [1] [4] [5] |
| Molecular Formula | C ₈ H ₁₃ NO ₄ | [1] [5] |
| Molecular Weight | 187.19 g/mol | [1] [4] [5] |
| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid | [1] [4] |

Predicted Spectroscopic Profile

While experimental data should always be obtained for confirmation, the expected spectroscopic signatures can be predicted from the structure:

- ¹H-NMR: Protons on the carbon chain adjacent to the carbonyls and the carboxylic acid proton would appear as distinct multiplets. The protons on the morpholine ring would likely show two distinct signals corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.
- ¹³C-NMR: Three distinct carbonyl signals would be expected: one for the carboxylic acid and one for the amide. The four unique carbons of the morpholine ring and the two methylene carbons of the butyric acid chain would also be visible.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a distinct C=O stretch for the tertiary amide.

Synthesis and Purification

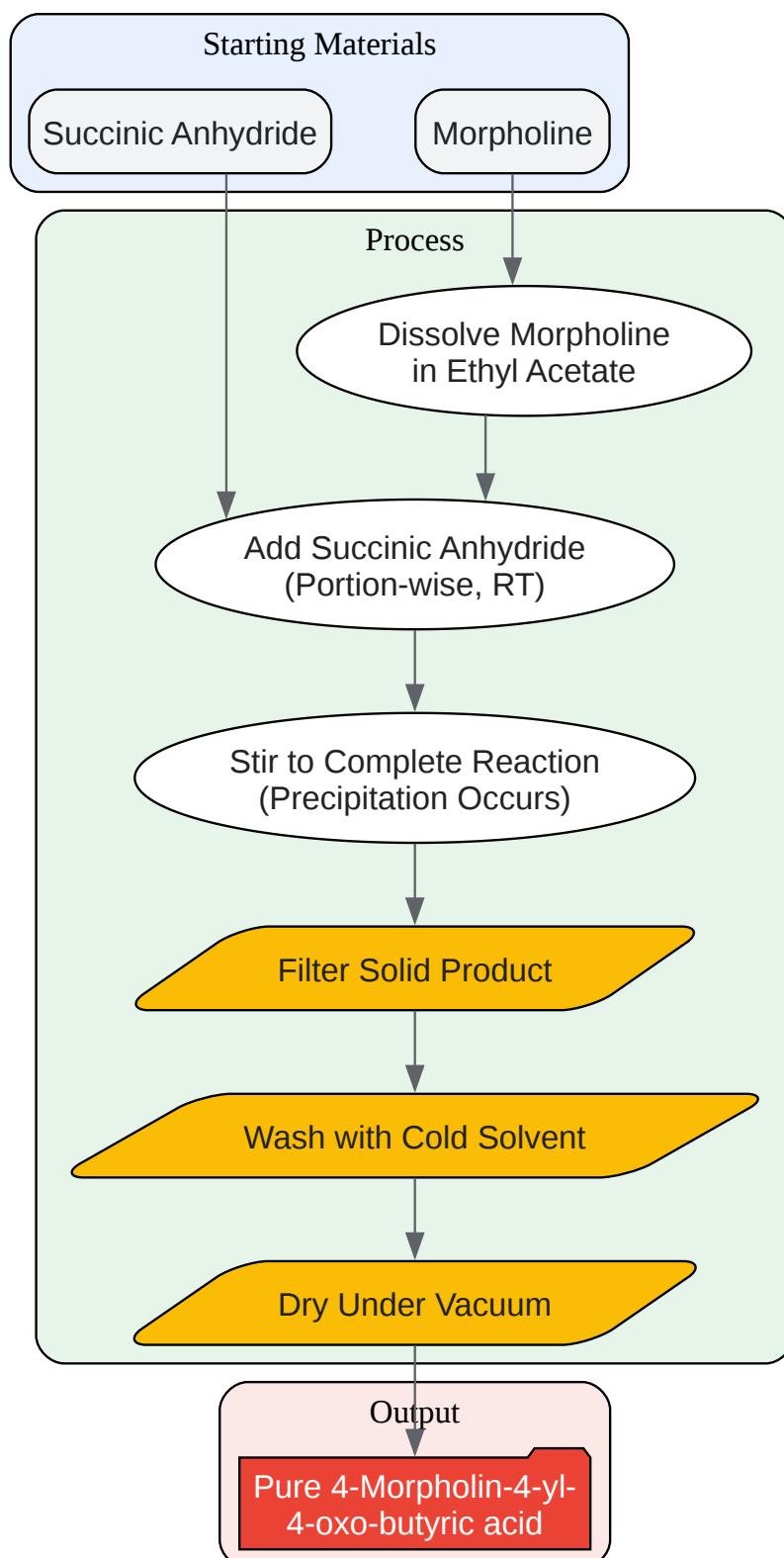
The most direct and efficient synthesis of **4-Morpholin-4-yl-4-oxo-butyric acid** is through the nucleophilic ring-opening of succinic anhydride with morpholine.[\[2\]](#) This reaction is a classic

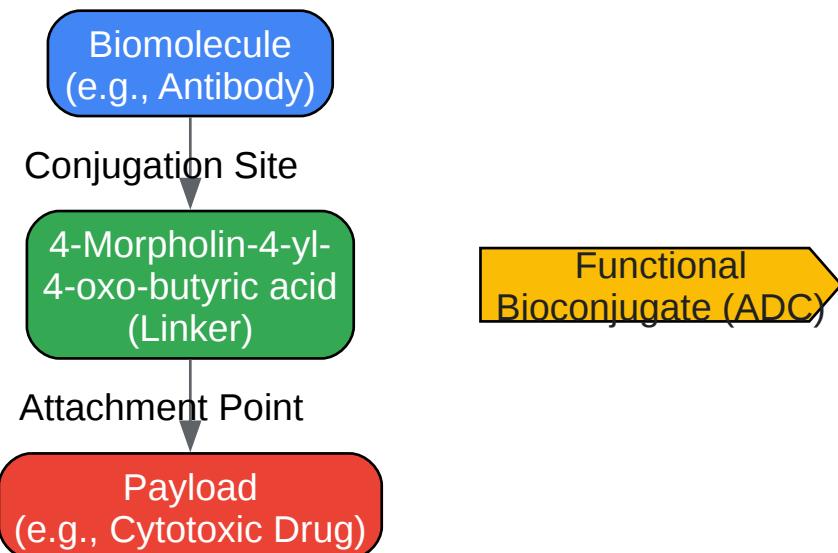
example of aminolysis.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O-C bond of the anhydride and opening the ring. A proton transfer event then yields the final succinamic acid product. The use of a non-protic solvent at moderate temperatures ensures selective mono-acylation without significant side reactions.[6]

Synthesis Workflow Diagram





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